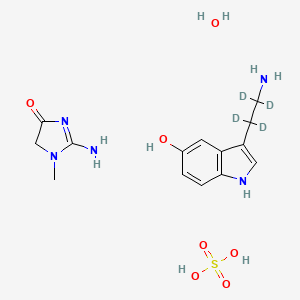
5-Hydroxytryptamine-d4 creatinine sulfate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxytryptamine-d4 creatinine sulfate monohydrate is a deuterium-labeled version of 5-Hydroxytryptamine creatinine sulfate monohydrate. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful for tracing and quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 5-Hydroxytryptamine creatinine sulfate monohydrate molecule. This process typically requires specialized chemical reagents and equipment to ensure the precise placement of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis processes that are carefully controlled to maintain the integrity of the deuterium labeling. The compound is then purified and stored under specific conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxytryptamine-d4 creatinine sulfate monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
5-Hydroxytryptamine-d4 creatinine sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Employed in studies involving metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate involves its role as a labeled metabolite. It interacts with various molecular targets and pathways, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the pharmacokinetic and metabolic profiles of drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxytryptamine creatinine sulfate monohydrate: The non-deuterated version of the compound.
Serotonin creatinine sulfate monohydrate: Another related compound used in similar research applications
Uniqueness
The uniqueness of 5-Hydroxytryptamine-d4 creatinine sulfate monohydrate lies in its deuterium labeling, which provides distinct advantages in tracing and quantitation during drug development. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C14H23N5O7S |
|---|---|
Poids moléculaire |
409.45 g/mol |
Nom IUPAC |
2-amino-3-methyl-4H-imidazol-5-one;3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2/i3D2,4D2;;; |
Clé InChI |
BKCXVJIGPVULPX-SDBXMAHYSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)N=C1N.O.OS(=O)(=O)O |
SMILES canonique |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


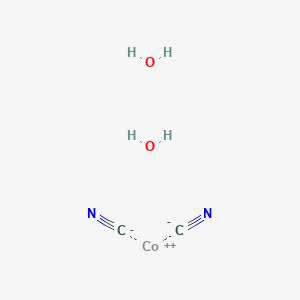
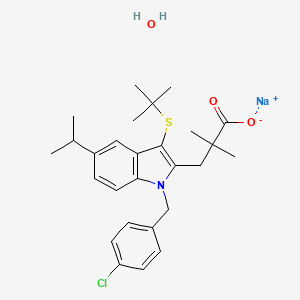
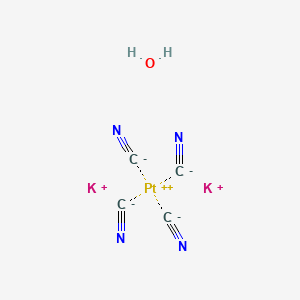
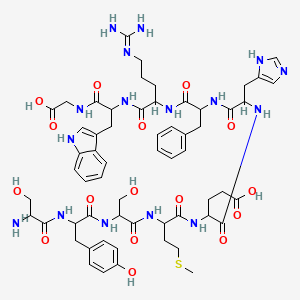
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)

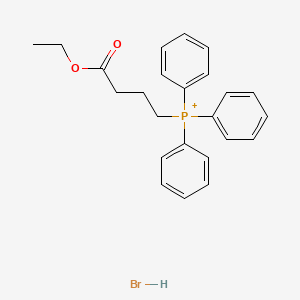


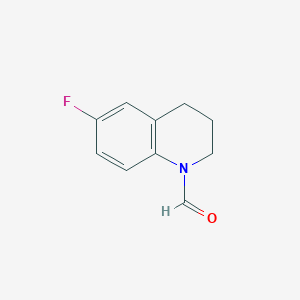


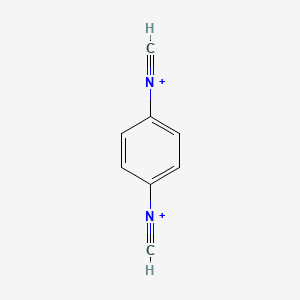
![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)
